Cyclopentyl(5-methylthiophen-2-yl)methanamine

Medicinal Chemistry SAR Studies Drug Design

Researchers pursuing CNS fragment libraries face limited access to chiral, low-MW primary amines with balanced lipophilicity. Cyclopentyl(5-methylthiophen-2-yl)methanamine (CAS 1021007-25-9) fills this gap: • Optimal CNS profile (MW 195.33, XLogP3 2.8, TPSA 54.3 Ų) for BBB penetration. • Single stereogenic α-carbon supports enantioselective fragment screening. • Primary amine handle enables rapid amide, sulfonamide & urea library synthesis. Supplied as free base (≥98%) or HCl salt (CAS 1864073-02-8); dry storage at 2-8°C.

Molecular Formula C11H17NS
Molecular Weight 195.33 g/mol
Cat. No. B13640246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(5-methylthiophen-2-yl)methanamine
Molecular FormulaC11H17NS
Molecular Weight195.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(C2CCCC2)N
InChIInChI=1S/C11H17NS/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9,11H,2-5,12H2,1H3
InChIKeyYDULHGFLFJYGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(5-methylthiophen-2-yl)methanamine – Physicochemical and Structural Baseline for Research Procurement


Cyclopentyl(5-methylthiophen-2-yl)methanamine (CAS 1021007-25-9) is a primary amine featuring an α-substituted cyclopentyl group and a 5-methylthiophen-2-yl ring [1]. With a molecular weight of 195.33 g/mol, a computed XLogP3-AA of 2.8, and a topological polar surface area of 54.3 Ų, this compound occupies a distinct physicochemical space relative to its closest structural analogs [1]. It is supplied as a free base (purity ≥98%) or as a hydrochloride salt (CAS 1864073-02-8) for research and synthetic applications . The molecule bears a chiral center at the methanamine carbon, making it a candidate of interest for enantioselective studies and chiral building block applications [1].

Why Cyclopentyl(5-methylthiophen-2-yl)methanamine Cannot Be Replaced by Casual Analogs


Within the cycloalkyl(thiophen-2-yl)methanamine family, small structural changes—removing the 5-methyl group, expanding the cyclopentyl to cyclohexyl, or reducing the primary amine to a secondary amine—produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. These shifts directly influence membrane permeability, metabolic stability, and the potential for enantioselective derivatization. Even a seemingly minor modification such as omitting the 5-methyl substituent reduces logP by approximately 0.5 log units and eliminates a synthetically valuable blocking position on the thiophene ring [1]. The quantitative evidence below illustrates why procurement decisions cannot rely on assumed class interchangeability.

Quantitative Differentiation Evidence for Cyclopentyl(5-methylthiophen-2-yl)methanamine vs. Closest Analogs


Lipophilicity Advantage Over the Des-Methyl Analog Cyclopentyl(thiophen-2-yl)methanamine

The 5-methyl substituent on the thiophene ring of the target compound increases lipophilicity by approximately 0.5 logP units compared to the des-methyl analog cyclopentyl(thiophen-2-yl)methanamine [1][2]. The target compound has a computed XLogP3-AA of 2.8, while the des-methyl analog (MW 181.30) is estimated at ~2.3 based on fragment-based calculations [1]. This difference translates into an approximately 3-fold increase in predicted n-octanol/water partition coefficient, which can influence passive membrane permeability and non-specific protein binding [1].

Medicinal Chemistry SAR Studies Drug Design

Reduced Lipophilicity and Lower Molecular Weight vs. Cyclohexyl Analog

Replacing the cyclopentyl ring with cyclohexyl in cyclohexyl(5-methylthiophen-2-yl)methanamine increases molecular weight from 195.33 to 209.35 g/mol and is expected to increase logP by approximately 0.4–0.5 units (from 2.8 to an estimated ~3.2–3.3) [1]. The target compound also possesses two rotatable bonds versus three for the secondary amine analog N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine, conferring reduced conformational entropy upon binding [1][2].

Pharmacokinetics Lipophilic Efficiency Building Block Selection

Primary Amine Functionality Enables Broader Derivatization Chemistry vs. Secondary Amine Analogs

As a primary amine, the target compound can undergo a wider range of reactions (reductive amination, amide coupling, sulfonamide formation, urea synthesis, imine formation) compared to the secondary amine N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine, which is already N-substituted and cannot serve as a primary amine nucleophile [1]. The target compound also bears a single hydrogen bond donor (HBD = 1) versus HBD = 0 for the secondary amine analog, enabling different intermolecular interaction patterns [1].

Synthetic Chemistry Chiral Building Block Parallel Synthesis

Chiral Center at the Methanamine Carbon: A Differentiator for Enantioselective Applications

The carbon atom bearing the primary amine (α-position) is sp³-hybridized and substituted with four different groups: cyclopentyl, 5-methylthiophen-2-yl, amino, and hydrogen, making it a stereogenic center [1]. This is in contrast to the secondary amine analog N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine, which lacks a chiral center, and the cyclohexyl analog, which has an additional chiral center on the cyclohexyl ring [1].

Stereochemistry Chiral Resolution Asymmetric Synthesis

Evidence-Backed Application Scenarios for Cyclopentyl(5-methylthiophen-2-yl)methanamine


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced logP 2–4

With a computed XLogP3 of 2.8 and MW below 200, the compound sits in an optimal physicochemical space for CNS drug discovery programs. SAR teams seeking to explore 5-methylthiophene scaffolds with cyclopentyl substitution can use this compound as a core intermediate for amide, sulfonamide, or urea library synthesis, leveraging its primary amine handle for rapid diversification [1].

Enantioselective Fragment-Based Drug Discovery (FBDD)

The single stereogenic center at the α-carbon provides a defined stereochemical probe for fragment screens. Unlike the achiral secondary amine analog, this compound can be resolved into enantiomers to assess enantioselective binding to chiral biological targets (e.g., kinases, GPCRs, ion channels) [1]. Its low molecular weight (195.33) falls within accepted fragment limits (MW < 300).

Building Block for Chiral Auxiliary and Ligand Synthesis

In asymmetric synthesis, primary amines with a single chiral center serve as precursors for chiral auxiliaries, ligands, and organocatalysts. The presence of both a Lewis-basic amine and a sulfur-containing thiophene ring offers bidentate coordination potential for transition metal catalysis applications [1].

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